molecular formula C40H72Cl2N4NaO8P B11938967 sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Cat. No.: B11938967
M. Wt: 861.9 g/mol
InChI Key: MGWDOURYRCAYNI-RUQJKXHKSA-M
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Description

Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dichloro groups and a phosphate ester linked to a long-chain fatty acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate typically involves multiple steps. The initial step often includes the reaction of cyanuric chloride with sulfanilic acid to form an intermediate compound. This intermediate is then reacted with a phosphate ester and a long-chain fatty acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents such as dioxane and water mixtures is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, hydrolyzed phosphate esters, and oxidized or reduced forms of the compound .

Scientific Research Applications

Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the triazine ring can interact with nucleophilic sites on proteins, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is unique due to its combination of a triazine ring with a long-chain fatty acid derivative and a phosphate ester. This structure imparts unique amphiphilic properties, making it suitable for applications in drug delivery and antimicrobial research .

Properties

Molecular Formula

C40H72Cl2N4NaO8P

Molecular Weight

861.9 g/mol

IUPAC Name

sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C40H73Cl2N4O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)51-33-35(34-53-55(49,50)52-32-31-43-40-45-38(41)44-39(42)46-40)54-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H,49,50)(H,43,44,45,46);/q;+1/p-1/t35-;/m1./s1

InChI Key

MGWDOURYRCAYNI-RUQJKXHKSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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